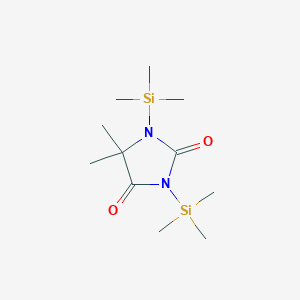![molecular formula C12H17NO B8631932 2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol](/img/structure/B8631932.png)
2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol
概要
説明
2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol: is an organic compound that belongs to the class of phenethyl alcohols It features a pyrrolidine ring attached to a phenethyl alcohol structure
準備方法
Synthetic Routes and Reaction Conditions: 2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 4-pyrrolidinophenethyl ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous conditions to prevent the decomposition of the reducing agent .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of the corresponding ketone. This method is advantageous due to its scalability and efficiency. The reaction is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon (Pd/C) .
化学反応の分析
Types of Reactions: 2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: 4-Pyrrolidinophenethyl ketone.
Reduction: 4-Pyrrolidinophenethyl alkane.
Substitution: 4-Pyrrolidinophenethyl chloride.
科学的研究の応用
2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol has several applications in scientific research:
作用機序
The mechanism of action of 2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pyrrolidine ring enhances its binding affinity and selectivity towards certain biological targets, making it a valuable tool in drug discovery .
類似化合物との比較
Phenethyl alcohol: Lacks the pyrrolidine ring, resulting in different chemical properties and biological activities.
4-Pyrrolidinophenethyl ketone: The ketone form of the compound, which has different reactivity and applications.
Pyrrolidine: A simpler structure without the phenethyl alcohol moiety, used in various chemical syntheses.
Uniqueness: 2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol is unique due to the presence of both the pyrrolidine ring and the phenethyl alcohol structure. This combination imparts distinct chemical and biological properties, making it a versatile compound in various research and industrial applications .
特性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC名 |
2-(4-pyrrolidin-1-ylphenyl)ethanol |
InChI |
InChI=1S/C12H17NO/c14-10-7-11-3-5-12(6-4-11)13-8-1-2-9-13/h3-6,14H,1-2,7-10H2 |
InChIキー |
SIWBRPYLIAGPCA-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-morpholin-4-yl-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B8631852.png)

![4-[(3-Chloropropyl)sulfanyl]-2-nitroaniline](/img/structure/B8631861.png)








![2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanenitrile](/img/structure/B8631942.png)


